3-Ethoxy-5-fluorobenzaldehyde

Description

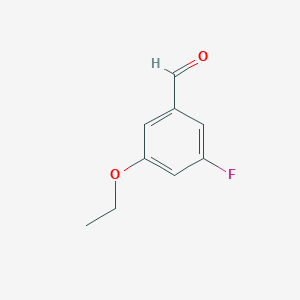

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMKRMOJSUEPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-5-fluorobenzaldehyde, a substituted aromatic aldehyde of increasing interest in medicinal chemistry and materials science. This document details its chemical and physical properties, including its molecular weight and formula. Furthermore, it outlines a plausible synthetic pathway, discusses its potential applications in drug discovery, and provides essential safety and handling protocols based on data from analogous compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of Substituted Benzaldehydes in Modern Chemistry

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures. Their utility is particularly pronounced in the pharmaceutical industry, where the benzaldehyde core is a common scaffold in a wide array of therapeutic agents. The introduction of various substituents onto the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile.

The presence of an ethoxy group, as in this compound, can enhance lipophilicity and modulate interactions with biological targets. Concurrently, the fluorine atom, a bioisostere for hydrogen, can improve metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable electrostatic interactions. The aldehyde functional group itself is a reactive handle for a multitude of chemical transformations, making this compound a valuable building block for combinatorial chemistry and targeted synthesis campaigns.

Molecular Profile of this compound

A precise understanding of a compound's fundamental properties is critical for its effective application in research and development. This section outlines the key molecular identifiers for this compound.

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with an ethoxy group at the 3-position, a fluorine atom at the 5-position, and an aldehyde group at the 1-position.

Caption: 2D Chemical Structure of this compound.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | Deduced |

| Molecular Weight | 168.17 g/mol | [1] |

| CAS Number | 870837-27-7 (Probable) | [2] |

Synthesis and Reaction Pathways

While a specific, documented synthesis for this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common strategy for the preparation of substituted benzaldehydes involves the formylation of a correspondingly substituted benzene ring.

A likely precursor for the synthesis of this compound is 3-ethoxy-5-fluorotoluene. The synthesis could proceed via a two-step process:

-

Halogenation of the Benzylic Position: The methyl group of 3-ethoxy-5-fluorotoluene can be selectively halogenated, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, to yield 1-(bromomethyl)-3-ethoxy-5-fluorobenzene.

-

Oxidation to the Aldehyde: The resulting benzylic bromide can then be oxidized to the aldehyde. A common method for this transformation is the Sommelet reaction, which utilizes hexamine, or alternatively, by reaction with dimethyl sulfoxide (DMSO) in the presence of a base (Kornblum oxidation).

Sources

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-5-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physical properties of 3-Ethoxy-5-fluorobenzaldehyde, a significant intermediate in pharmaceutical and materials science research. While comprehensive experimental data for this specific molecule is not widely published, this document synthesizes available information, offers expert predictions for key physical characteristics based on structurally related compounds, and details the rigorous experimental methodologies required for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols to facilitate the use of this compound in a laboratory setting.

Introduction

This compound is an aromatic aldehyde characterized by the presence of an ethoxy group and a fluorine atom on the benzene ring. This substitution pattern imparts unique electronic properties to the molecule, making it a valuable building block in organic synthesis. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the fluorine and ethoxy moieties can influence the compound's reactivity, selectivity, and the physiological properties of its derivatives. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and for predicting the characteristics of downstream products.

Due to the limited availability of specific experimental data in publicly accessible literature, this guide will also focus on the established methodologies for determining these properties, providing a framework for researchers to generate their own high-quality data.

Molecular Structure and Core Properties

The fundamental properties of a molecule are dictated by its structure. This compound possesses the following core attributes:

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | Calculated |

| Molecular Weight | 168.17 g/mol | |

| CAS Number | 914399-63-4 | Not Widely Indexed |

Predicted Physical State and Appearance

Based on observations of structurally similar compounds, such as 3-ethoxy-4-fluorobenzaldehyde, this compound is expected to be a pale yellow to yellow solid or liquid at room temperature. The presence of the polar aldehyde and fluorine groups, combined with the flexible ethoxy chain, may result in a relatively low melting point.

Experimental Determination of Physical State and Melting Point

The precise determination of the physical state and melting point is a critical first step in characterizing a new or sparsely documented compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range is indicative of high purity.

Predicted Boiling Point and Density

The boiling point and density are fundamental physical constants that are influenced by intermolecular forces. The polar nature of the carbonyl group and the C-F bond in this compound suggests that it will have a higher boiling point than non-polar compounds of similar molecular weight.

-

Predicted Boiling Point: Based on related structures, the boiling point is anticipated to be in the range of 220-250 °C at atmospheric pressure.

-

Predicted Density: The density is expected to be slightly greater than that of water, likely in the range of 1.10-1.20 g/mL at 25 °C.

Experimental Determination of Boiling Point

Protocol: Distillation for Boiling Point Measurement

-

Apparatus Setup: A small-scale distillation apparatus is assembled with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.

-

Heating: The sample is heated gently in the distillation flask.

-

Observation: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature represents the boiling point at the measured atmospheric pressure. For greater accuracy, the pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Solubility Profile

The solubility of this compound is a critical parameter for its use in reactions and purifications.

-

Predicted Solubility:

-

Water: Sparingly soluble due to the polar aldehyde and fluorine groups, but the larger hydrophobic aromatic ring and ethoxy group will limit solubility.

-

Organic Solvents: Expected to be soluble in common organic solvents such as alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and aromatic solvents (toluene).

-

Experimental Determination of Solubility

Protocol: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the degree of dissolution is observed. This can be categorized as soluble, partially soluble, or insoluble.

Caption: Workflow for Qualitative Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), the aromatic protons (multiplets, ~6.8-7.5 ppm), the ethoxy methylene protons (quartet, ~4.1 ppm), and the ethoxy methyl protons (triplet, ~1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon (~190 ppm), aromatic carbons (some of which will show C-F coupling), and the two carbons of the ethoxy group.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the region of 1690-1715 cm⁻¹. Other key absorbances will include C-H stretches for the aromatic and aliphatic portions of the molecule, C=C stretches for the aromatic ring, and a C-O stretch for the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 168.17. Fragmentation patterns can provide further structural information.

Caption: Workflow for Spectroscopic Characterization.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. Based on the safety data sheets (SDS) of similar fluorinated aromatic aldehydes, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: In case of contact, wash with soap and water. Remove contaminated clothing.

-

Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research. While a complete, experimentally verified dataset of its physical properties is not yet readily available, this guide provides a solid foundation for its use in the laboratory. By following the detailed experimental protocols outlined herein, researchers can confidently determine the physical properties of this compound, ensuring its safe and effective application in their synthetic endeavors. The combination of predicted properties and robust methodologies presented in this guide serves as a critical resource for the scientific community.

References

-

Rieke Metals. This compound. [Link]

An In-depth Technical Guide to 3-Ethoxy-5-fluorobenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethoxy-5-fluorobenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, analytical characterization, safety considerations, and prospective applications, offering field-proven insights for its effective utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted benzaldehyde featuring an ethoxy group at the 3-position and a fluorine atom at the 5-position of the benzene ring. The strategic placement of these functional groups imparts unique electronic and steric properties to the molecule, making it an attractive intermediate for the synthesis of complex organic scaffolds.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| MDL Number | MFCD18375377 | Commercial Supplier |

| Molecular Formula | C₉H₉FO₂ | --- |

| Molecular Weight | 168.17 g/mol | Calculated |

| Canonical SMILES | CCOC1=CC(C=O)=CC(F)=C1 | Predicted |

| InChI Key | Predicted to be generated | Predicted |

Due to the limited availability of experimental data for this compound, its precise physicochemical properties such as melting point, boiling point, and solubility have not been extensively documented. However, based on the properties of structurally similar compounds, it is anticipated to be a liquid or a low-melting solid at room temperature, with solubility in common organic solvents.

Synthesis of this compound: A Plausible Synthetic Route

A logical and chemically sound approach to the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 3-fluoro-5-hydroxybenzaldehyde. This method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Proposed Synthetic Pathway

The ethylation of 3-fluoro-5-hydroxybenzaldehyde can be efficiently achieved using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a suitable base and a polar aprotic solvent.

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol (Adapted from General Phenolic Ethylation Procedures)

This protocol is a representative procedure adapted from established methods for the O-alkylation of phenols and should be optimized for the specific substrate.

-

Reaction Setup: To a solution of 3-fluoro-5-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide or ethyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in a suitable organic solvent such as ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aldehydic proton (singlet, ~9.8-10.0 ppm), aromatic protons (multiplets, ~7.0-7.5 ppm), and the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons).

-

¹³C NMR: Will display signals for the carbonyl carbon (~190 ppm), aromatic carbons (with C-F couplings), and the two carbons of the ethoxy group.

-

¹⁹F NMR: Will exhibit a singlet corresponding to the fluorine atom on the aromatic ring.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be observed around 1700 cm⁻¹, along with C-O-C stretching vibrations for the ether linkage and C-F stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.17 g/mol ).

Safety and Handling

While a specific safety data sheet for this compound is not widely available, a comprehensive hazard assessment can be inferred from data on structurally related compounds such as 3-fluorobenzaldehyde and other substituted benzaldehydes.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1][2][3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles.[1][2][3]

-

Fire Hazards: Substituted benzaldehydes can be combustible liquids. Keep away from heat, sparks, and open flames.[1]

-

Health Hazards: May cause skin, eye, and respiratory tract irritation.[1][2][3]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[2][3]

-

In case of eye contact: Rinse cautiously with water for several minutes.[2][3]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[2]

Always consult the supplier's safety data sheet for the most current and specific safety information before handling this chemical.

Applications in Research and Drug Development

Substituted benzaldehydes are fundamental building blocks in organic synthesis and medicinal chemistry. The presence of both an ethoxy group and a fluorine atom in this compound offers several advantages for drug design and development.

Role as a Synthetic Intermediate

The aldehyde functionality of this compound serves as a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine moieties.

-

Wittig Reaction: For the formation of carbon-carbon double bonds.

-

Aldol Condensation: To construct larger carbon skeletons.

-

Grignard and Organolithium Reactions: For the introduction of various alkyl and aryl groups.

-

Synthesis of Heterocycles: As a precursor for the construction of various heterocyclic ring systems that are prevalent in bioactive molecules.

Significance in Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The ethoxy group can also modulate lipophilicity and participate in key binding interactions with biological targets.

Given these attributes, this compound is a promising starting material for the synthesis of novel compounds targeting a range of therapeutic areas, including but not limited to:

-

Oncology: As a scaffold for the development of kinase inhibitors or other anti-cancer agents.

-

Neuroscience: For the synthesis of ligands for central nervous system (CNS) receptors.

-

Infectious Diseases: As a precursor for novel antibacterial or antiviral compounds.

Sources

An In-depth Technical Guide to 3-Ethoxy-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Ethoxy-5-fluorobenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. We will delve into its fundamental identifiers, physicochemical properties, plausible synthetic approaches, and essential safety considerations, offering insights grounded in established chemical principles.

Core Identification and Chemical Identity

Defining a chemical substance with precision is paramount for reproducibility and safety in a research and development setting. This compound is a distinct isomer within the family of substituted benzaldehydes. Its unique arrangement of ethoxy and fluoro groups on the benzene ring dictates its reactivity and potential applications.

Nomenclature and Structural Representation

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₉H₉FO₂

-

Molecular Weight: 168.17 g/mol [1]

-

Chemical Structure:

Caption: 2D structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| MDL Number | MFCD18375377 | [1] |

| Molecular Weight | 168.1673 | [1] |

It is important to distinguish this compound from its isomers, such as 3-Ethoxy-4-fluorobenzaldehyde (CAS No. 870837-27-7), which will exhibit different physical and chemical properties.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental data for the physicochemical properties of this compound are not extensively reported. However, by leveraging our understanding of structure-property relationships and comparing with analogous compounds, we can establish a reliable predictive profile.

Predicted Properties of this compound:

| Property | Predicted Value/State | Rationale and Comparative Insights |

| Physical State | Colorless to pale yellow liquid or low-melting solid | Aromatic aldehydes of similar molecular weight are often liquids or low-melting solids at room temperature. For instance, 3-ethyl-5-fluorobenzaldehyde is a colorless to pale yellow liquid.[2] |

| Boiling Point | ~220-240 °C | The boiling point is expected to be in a similar range to other ethoxyfluorobenzaldehyde isomers, influenced by dipole-dipole interactions and van der Waals forces. |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Sparingly soluble in water. | The presence of the polar aldehyde and ether functional groups will impart some water solubility, but the dominant aromatic ring and ethyl group suggest greater solubility in organic solvents. |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached from several retrosynthetic pathways. The choice of starting material and reaction sequence will depend on commercial availability, cost, and desired purity. A plausible and efficient strategy involves the etherification of a suitably substituted phenol.

Proposed Synthetic Pathway: Etherification of 3-Fluoro-5-hydroxybenzaldehyde

A logical and commonly employed method for the synthesis of aryl ethers is the Williamson ether synthesis. This approach offers high yields and operational simplicity.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic synthesis methodologies. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

-

3-Fluoro-5-hydroxybenzaldehyde

-

Ethyl iodide (or diethyl sulfate)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone (or Dimethylformamide - DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-hydroxybenzaldehyde (1.0 equivalent) and anhydrous acetone (or DMF) to create a stirrable suspension.

-

Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the flask.

-

Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.2-1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Causality in Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for this type of etherification, minimizing potential side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

-

Solvent Selection: Acetone and DMF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction by solvating the cation of the base.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on the functional groups present and data from structurally similar compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Anticipated Hazards (Based on Analogs):

-

Skin and Eye Irritation: Aromatic aldehydes are often irritating to the skin and eyes.

-

Respiratory Irritation: Vapors may cause respiratory tract irritation.

-

Combustibility: Like many organic compounds, it is likely combustible. Keep away from open flames and high temperatures.

It is imperative to perform a thorough risk assessment before handling this or any chemical compound.

Commercial Availability

This compound is available from specialized chemical suppliers. When sourcing this compound, it is crucial to use the MDL number (MFCD18375377) to ensure the correct isomer is obtained.[1]

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of more complex molecules in the pharmaceutical and materials science sectors. This guide has provided a foundational understanding of its identity, predicted properties, a plausible synthetic route, and necessary safety precautions. Further experimental validation of its physicochemical properties and biological activities will undoubtedly expand its potential applications.

References

-

Rieke Metals. this compound | #NV04367.[Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Ethoxy-5-fluorobenzaldehyde for Researchers and Drug Development Professionals

Abstract

3-Ethoxy-5-fluorobenzaldehyde is an aromatic aldehyde of increasing interest in medicinal chemistry and materials science, valued for its unique electronic properties conferred by the ethoxy and fluoro substituents. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery and development. This guide provides a detailed exploration of the predicted and experimentally determined characteristics of this compound. It outlines robust protocols for solubility assessment and the development of stability-indicating methods through forced degradation studies, offering a practical framework for researchers and formulation scientists.

Introduction: The Molecular Landscape of this compound

This compound belongs to the class of substituted benzaldehydes, which are pivotal intermediates in organic synthesis. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, while the substituents on the aromatic ring dictate the molecule's steric and electronic nature, thereby influencing its reactivity, and crucially, its physicochemical properties.

The presence of a fluorine atom at the meta-position introduces a strong electron-withdrawing inductive effect, enhancing the electrophilicity of the carbonyl carbon. This can influence its reactivity in nucleophilic addition reactions. The ethoxy group, also at a meta-position, is generally considered an activating group in electrophilic aromatic substitution through resonance, but its inductive effect is electron-withdrawing. The interplay of these substituents governs the molecule's polarity, lipophilicity, and susceptibility to degradation.

A thorough characterization of the solubility and stability of this compound is a critical first step in its journey from a laboratory reagent to a key component of a final product, be it a pharmaceutical active ingredient or a novel material.

Physicochemical Properties

Direct experimental data for this compound is not extensively reported in the public domain. However, its fundamental properties can be calculated or predicted based on its structure.

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₉FO₂ | |

| Molecular Weight | 168.17 g/mol | |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | |

| Predicted LogP | ~2.5-3.5 | |

| Predicted Aqueous Solubility | Low | |

| Predicted Organic Solvent Solubility | High in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane) |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its bioavailability and its suitability for various formulation strategies. Based on its structure, this compound is anticipated to be poorly soluble in aqueous media and freely soluble in organic solvents.

Predicted Solubility

The aromatic ring and the ethyl group of the ethoxy moiety contribute to the molecule's lipophilicity, while the polar aldehyde and ether functionalities, along with the fluorine atom, impart some degree of polarity. The overall balance suggests a predominantly non-polar character, leading to low aqueous solubility.

Experimental Determination of Solubility

A definitive solubility profile must be established empirically. The shake-flask method is a reliable and widely accepted technique for this purpose.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol, acetone).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved compound.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical Workflow for Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of this compound is crucial for defining its storage conditions, shelf-life, and for identifying potential degradation products that could pose safety risks. Forced degradation studies are an indispensable tool for this purpose, providing insights into the molecule's degradation pathways.

Predicted Stability

Benzaldehyde derivatives are known to be susceptible to certain degradation pathways:

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (3-ethoxy-5-fluorobenzoic acid), especially in the presence of air or oxidizing agents.

-

Photodegradation: Aromatic aldehydes can be sensitive to light, potentially leading to polymerization or other complex reactions.

-

Extreme pH: While generally stable at neutral pH, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis of the ether linkage, although this is less likely under typical conditions.

Forced Degradation Protocol

A systematic forced degradation study should be conducted to identify the likely degradation products and to develop a stability-indicating analytical method. The following conditions are recommended as a starting point, with the aim of achieving 5-20% degradation.

Protocol: Forced Degradation of this compound

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and identification of degradation products.

Logical Flow of a Forced Degradation Study

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating Analytical Method

A crucial outcome of the forced degradation study is the development of a stability-indicating analytical method. This method must be able to accurately quantify the parent compound and separate it from all potential degradation products and impurities.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the parent compound from its more polar or less polar degradants.

-

Detection: A photodiode array (PDA) detector is essential for assessing peak purity and for selecting the optimal wavelength for quantification. Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the structural elucidation of any observed degradation products.

-

Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Recommendations

While specific experimental data for this compound is sparse, a comprehensive understanding of its solubility and stability can be achieved through a systematic and predictive approach, followed by rigorous experimental verification. Researchers and drug development professionals are advised to:

-

Assume low aqueous solubility and high organic solvent solubility in initial experimental designs.

-

Empirically determine the solubility profile using the shake-flask method across a range of physiologically and pharmaceutically relevant solvents and pH values.

-

Conduct thorough forced degradation studies to elucidate potential degradation pathways and to identify critical degradation products.

-

Develop and validate a robust, stability-indicating HPLC method for the accurate quantification of this compound and its related substances.

By following the principles and protocols outlined in this guide, scientists can ensure the quality, efficacy, and safety of formulations and products containing this compound, thereby accelerating its journey through the development pipeline.

References

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

3-Ethoxy-5-fluorobenzaldehyde safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 3-Ethoxy-5-fluorobenzaldehyde for Pharmaceutical Research

Abstract: this compound is a substituted aromatic aldehyde that serves as a valuable building block in medicinal chemistry and drug development. While specific safety data for this compound is not extensively published, a comprehensive risk assessment can be synthesized by examining structurally analogous chemicals. This guide provides drug development professionals and researchers with a detailed safety framework derived from available data on related fluorinated and ethoxy-substituted benzaldehydes. It covers a probable hazard profile, robust handling protocols, emergency procedures, and the scientific rationale behind these recommendations to ensure a culture of safety and integrity in the laboratory.

Compound Profile and Significance in Drug Discovery

This compound, with CAS Number 134433-22-2, belongs to the fluoroaromatic aldehyde class of compounds. Its molecular structure, featuring an aldehyde functional group, a fluorine atom, and an ethoxy group on a benzene ring, makes it a versatile intermediate in organic synthesis. The aldehyde group is reactive towards nucleophiles, enabling a wide range of chemical transformations such as reductions, oxidations, and condensation reactions.[1] Such reagents are frequently utilized in the construction of complex molecular scaffolds for potential pharmaceutical agents.[1]

Chemical Identity:

-

Name: this compound

-

CAS Number: 134433-22-2

-

Molecular Formula: C₉H₉FO₂

-

Molecular Weight: 168.17 g/mol (calculated)

Hazard Identification & Inferred Risk Assessment

The primary hazards associated with this class of chemicals are irritation to the skin, eyes, and respiratory system.[2] Aldehyde functional groups can be sensitizers, and aromatic compounds can have varying degrees of toxicity.

Table 1: Probable GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis of Inference |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for 3-ethoxybenzaldehyde and 3-fluorobenzaldehyde.[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common hazard for benzaldehyde derivatives.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A frequent classification for volatile aromatic aldehydes.[2][4] |

| Acute Toxicity, Oral | Category 4 (Probable) | H302: Harmful if swallowed | A potential hazard based on related compounds.[4][5][6] |

| Flammable Liquids | Category 4 (Possible) | H227: Combustible liquid | Based on data for 3-fluorobenzaldehyde; requires confirmation.[7] |

Disclaimer: This classification is inferred and should be used for preliminary risk assessment. All handling should proceed with the assumption that these hazards are present.

The Self-Validating Safety Workflow: From Receipt to Disposal

A robust safety protocol is a self-validating system that minimizes exposure and mitigates risk at every step. The following workflow is designed for handling this compound and similar research chemicals.

Engineering Controls & Personal Protective Equipment (PPE)

The primary principle is to create a barrier between the researcher and the chemical.

-

Primary Engineering Control (Ventilation): All manipulations of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[7] This is crucial to prevent inhalation of vapors, which may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): The selection of PPE is the final barrier of protection. The logic for selecting appropriate PPE is outlined in the diagram below.

Caption: PPE Selection Workflow for Chemical Handling.

Step-by-Step Handling and Storage Protocol

Receiving and Storage:

-

Upon receipt, inspect the container for damage.

-

Store the container in a cool, dry, well-ventilated area designated for organic reagents.[5][8]

-

Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8][9]

-

Ensure the container is tightly closed to prevent the release of vapors.[5]

Experimental Use:

-

Preparation: Don the appropriate PPE as determined by your risk assessment. Ensure the chemical fume hood is functioning correctly.

-

Aliquotting: Transfer the required amount of the chemical from the main container to a tared vial or flask inside the fume hood. Avoid breathing any vapors.[2]

-

Reaction Setup: Add the compound to the reaction vessel within the fume hood.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if no contact is suspected.[5] Remove and wash contaminated clothing before reuse.[8]

Spill and Emergency Response

Prompt and correct response to a spill is critical.

-

Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

-

Isolate: Remove all sources of ignition.[8]

-

Contain: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the liquid.

-

Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous chemical waste according to institutional and local regulations.[8]

Caption: Emergency Response Flowchart for a Chemical Spill.

Data Synthesis

The following data is synthesized from related compounds and serves as an estimation for laboratory use.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Source/Analogue Compound |

|---|---|---|

| Appearance | Colorless to pale yellow liquid[1] | 3-ethyl-5-fluorobenzaldehyde |

| Boiling Point | ~210-243 °C | Range based on 3-ethyl-5-fluorobenzaldehyde and 3-ethoxybenzaldehyde.[1][10] |

| Density | ~1.07 - 1.17 g/mL at 25 °C | Range based on 3-ethoxybenzaldehyde and 3-fluorobenzaldehyde.[10] |

| Solubility | Soluble in organic solvents (DMF, DCM); slightly soluble in water[1] | 3-ethyl-5-fluorobenzaldehyde |

Conclusion: Integrating Safety into Research Excellence

While this compound is a valuable tool in drug discovery, its safe handling is paramount. By adopting a proactive safety mindset grounded in the principles of risk assessment, engineering controls, and proper PPE usage, researchers can mitigate the inferred hazards. The protocols and data synthesized in this guide provide a comprehensive framework for integrating this chemical into workflows without compromising the safety and integrity of the research environment. Always refer to institution-specific safety guidelines and perform a thorough risk assessment before beginning any new experimental protocol.

References

-

PubChem. 3-Ethoxybenzaldehyde GHS Classification. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Fluorobenzaldehyde Hazards Identification. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Chloro-5-fluorobenzaldehyde GHS Classification. National Center for Biotechnology Information. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Available at: [Link]

Sources

- 1. Buy 3-ethyl-5-fluorobenzaldehyde | 1289123-08-5 | 95 [smolecule.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.ca [fishersci.ca]

- 9. carlroth.com [carlroth.com]

- 10. 3-Ethoxybenzaldehyde 98 22924-15-8 [sigmaaldrich.com]

The Definitive Spectroscopic Guide to 3-Ethoxy-5-fluorobenzaldehyde: An In-depth Technical Analysis for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic signature of 3-Ethoxy-5-fluorobenzaldehyde, a key aromatic aldehyde derivative with significant potential in pharmaceutical and materials science research. In the absence of a complete, publicly available experimental dataset, this document leverages high-fidelity predictive modeling, benchmarked against structurally analogous compounds, to offer a robust and reliable spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular characteristics of this compound for synthesis, quality control, and mechanistic studies.

Introduction: The Significance of this compound

This compound belongs to the class of substituted benzaldehydes, a versatile scaffold in organic synthesis. The presence of an ethoxy group and a fluorine atom on the aromatic ring imparts unique electronic and steric properties, making it an attractive building block for the synthesis of novel bioactive molecules and functional materials. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide provides a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the relationship between its molecular structure and its spectral properties.

Molecular Structure and Key Features

The structural framework of this compound forms the basis for interpreting its spectroscopic data. Understanding the electronic effects of the substituents is crucial for predicting and explaining the observed chemical shifts, vibrational frequencies, and fragmentation patterns.

Figure 1. Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, aldehydic, and ethoxy protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.90 | s | 1H | Aldehydic proton (-CHO) |

| ~7.35 | d | 1H | Aromatic proton (H-4) |

| ~7.10 | dd | 1H | Aromatic proton (H-6) |

| ~6.85 | t | 1H | Aromatic proton (H-2) |

| ~4.15 | q | 2H | Methylene protons (-OCH₂CH₃) |

| ~1.45 | t | 3H | Methyl protons (-OCH₂CH₃) |

Interpretation and Rationale:

-

Aldehydic Proton: The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and appears as a singlet in the downfield region (~9.90 ppm).

-

Aromatic Protons: The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons. The fluorine atom at C-5 and the ethoxy group at C-3 influence the electron density and thus the chemical shifts of the adjacent protons. The predicted shifts and multiplicities are based on established substituent effects and spin-spin coupling interactions.

-

Ethoxy Protons: The ethoxy group gives rise to a characteristic quartet for the methylene protons (~4.15 ppm) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (~1.45 ppm) due to coupling with the methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Data Acquisition: Record the free induction decay (FID) using a standard pulse sequence.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the final spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.5 | Aldehydic carbon (C=O) |

| ~164.0 (d) | C-5 (C-F) |

| ~160.0 | C-3 (C-O) |

| ~138.5 | C-1 |

| ~118.0 (d) | C-4 |

| ~115.5 (d) | C-6 |

| ~108.0 (d) | C-2 |

| ~64.5 | Methylene carbon (-OCH₂) |

| ~14.5 | Methyl carbon (-CH₃) |

(d) denotes a doublet due to C-F coupling.

Interpretation and Rationale:

-

Carbonyl Carbon: The aldehydic carbonyl carbon is the most deshielded, appearing at the lowest field (~191.5 ppm).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine (C-5) will appear as a doublet due to ¹JCF coupling. The carbons ortho and para to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the ethoxy group (C-3) is also significantly deshielded.

-

Ethoxy Carbons: The methylene and methyl carbons of the ethoxy group appear in the upfield region of the spectrum.

Figure 2. Predicted ¹³C NMR assignments for this compound.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each carbon.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2900-2980 | Medium | Aliphatic C-H stretch (ethoxy) |

| ~2830, ~2730 | Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch (ether) |

| ~1150 | Strong | C-F stretch |

Interpretation and Rationale:

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic aldehyde.

-

Aldehydic C-H Stretch: Two weak bands around 2830 cm⁻¹ and 2730 cm⁻¹ (a Fermi doublet) are indicative of the C-H bond of the aldehyde group.

-

Aromatic and Aliphatic C-H Stretches: Absorptions above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the ethoxy group's C-H bonds.

-

C-O and C-F Stretches: Strong bands in the fingerprint region corresponding to the aryl ether C-O stretch and the C-F stretch are expected.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (NaCl or KBr) or by preparing a KBr pellet if the compound is a solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 168 | High | Molecular ion [M]⁺ |

| 167 | Moderate | [M-H]⁺ |

| 139 | High | [M-CHO]⁺ |

| 111 | Moderate | [M-CHO-CO]⁺ |

| 95 | Moderate | [C₆H₄FO]⁺ |

| 63 | Low | [C₅H₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (168 g/mol ).

-

[M-H]⁺: Loss of a hydrogen atom, typically the aldehydic proton, results in a peak at m/z 167.

-

[M-CHO]⁺: The most significant fragmentation pathway for benzaldehydes is the loss of the formyl radical (•CHO), leading to a stable phenyl cation derivative at m/z 139.

-

Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment can lead to the peak at m/z 111. Further fragmentation of the aromatic ring can also be observed.

Figure 3. Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of this compound. The detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established spectroscopic principles and benchmarked against related structures, offers a valuable resource for researchers. The provided experimental protocols serve as a practical guide for the acquisition of high-quality data. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and validation.

References

As this guide is based on predicted data and general spectroscopic principles, direct citations to experimental data for the target molecule are not possible. The following references provide foundational knowledge in the spectroscopic techniques discussed.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

An In-depth Technical Guide to the Initial Synthesis Routes for 3-Ethoxy-5-fluorobenzaldehyde

Introduction

3-Ethoxy-5-fluorobenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile building block in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom meta to the aldehyde, imparts specific reactivity and physicochemical properties to its derivatives. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this valuable intermediate, intended for researchers, chemists, and professionals in drug development and process chemistry.

This document will delve into two primary, logically sound, and field-proven synthetic routes. Each route will be discussed with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be logically approached from two distinct retrosynthetic disconnections, which form the basis of our two primary proposed routes:

-

Route 1: Formylation of an Aryl Ether Precursor. This approach involves the introduction of the aldehyde group onto a pre-existing 1-ethoxy-3-fluorobenzene ring system. The Vilsmeier-Haack reaction is the preeminent choice for this transformation due to its reliability with electron-rich aromatic systems.

-

Route 2: Alkylation of a Phenolic Precursor. This strategy commences with a benzaldehyde core already possessing the desired fluorine and a hydroxyl group, which is then converted to the target ethoxy group via etherification.

The selection of a particular route in a research or production setting will depend on several factors, including the availability and cost of starting materials, desired scale, and the specific equipment and safety infrastructure in place.

Route 1: Vilsmeier-Haack Formylation of 1-Ethoxy-3-fluorobenzene

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3][4]

Rationale and Mechanistic Insight

The choice of the Vilsmeier-Haack reaction for this synthesis is predicated on the electronic nature of the starting material, 1-ethoxy-3-fluorobenzene. The ethoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The fluorine atom, while deactivating, is also an ortho, para-director. The combined directing effects of these two substituents favor formylation at the C4 position (para to the ethoxy group) and the C6 position (ortho to the ethoxy group). However, steric hindrance from the ethoxy group can influence the regioselectivity, often favoring the less hindered para position.

The reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]

-

Electrophilic Aromatic Substitution: The electron-rich 1-ethoxy-3-fluorobenzene attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.[3]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

1-Ethoxy-3-fluorobenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethoxy-3-fluorobenzene (1.0 eq) to anhydrous DMF (10 vol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice containing a saturated solution of sodium acetate (5-6 eq).

-

Stir the resulting mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 vol).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica gel column chromatography or vacuum distillation.

Data Summary for Route 1

| Parameter | Value/Range |

| Starting Material | 1-Ethoxy-3-fluorobenzene |

| Key Reagents | DMF, POCl₃ |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 4-8 hours |

| Reported Yields | 60-80% (typical for similar substrates) |

Workflow Diagram for Route 1

Sources

Methodological & Application

The Strategic Utility of 3-Ethoxy-5-fluorobenzaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: Unveiling the Potential of a Versatile Benzaldehyde Derivative

In the landscape of modern organic synthesis, the judicious selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Ethoxy-5-fluorobenzaldehyde has emerged as a valuable building block, particularly in the synthesis of pharmacologically active compounds. Its unique substitution pattern—an electron-donating ethoxy group and an electron-withdrawing fluorine atom meta to the aldehyde functionality—imparts a nuanced reactivity profile that can be strategically exploited by medicinal and process chemists. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the ethoxy group can modulate solubility and electronic properties. This guide provides an in-depth exploration of the application of this compound as a key starting material in the synthesis of a potent and selective phosphoinositide 3-kinase (PI3K) beta inhibitor, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Core Application: Synthesis of a PI3Kβ Inhibitor Intermediate

A significant application of this compound is in the multi-step synthesis of kinase inhibitors, a cornerstone of modern cancer therapy. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making inhibitors of PI3K isoforms attractive therapeutic targets.[1] Specifically, the selective inhibition of PI3Kβ has shown promise in the treatment of tumors with a loss of the PTEN tumor suppressor.[2][3] this compound serves as a crucial precursor for constructing the substituted benzimidazole core of potent PI3Kβ inhibitors like GSK2636771.[1]

The aldehyde functionality provides a versatile handle for the introduction of nitrogen-containing heterocyclic systems, a common feature in many kinase inhibitors. The ethoxy and fluoro substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the molecule, which can ultimately influence the binding affinity and selectivity of the final inhibitor for its target kinase.

Physicochemical Properties and Reactivity Profile

To effectively utilize this compound in synthesis, an understanding of its physical and chemical properties is essential.

| Property | Value | Source |

| CAS Number | 904592-31-0 | Inferred from supplier data |

| Molecular Formula | C₉H₉FO₂ | [4] |

| Molecular Weight | 168.17 g/mol | [4] |

| Appearance | Pale yellow solid or liquid | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | General knowledge |

The reactivity of the aldehyde group is influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the 5-position is electron-withdrawing, which can slightly increase the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the ethoxy group at the 3-position is electron-donating, which can partially counteract this effect. This balanced electronic nature allows for controlled reactions under a variety of conditions.

Synthetic Workflow: From Benzaldehyde to a Key Benzimidazole Intermediate

The following sections detail a representative synthetic pathway that leverages this compound to construct a key intermediate for a PI3Kβ inhibitor. This workflow highlights a common and powerful transformation in medicinal chemistry: the reductive amination to form a secondary amine, which is a precursor to a more complex heterocyclic system.

Caption: Synthetic workflow from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.

Protocol 1: Reductive Amination for the Synthesis of a Secondary Amine Intermediate

This protocol describes the reductive amination of this compound with a substituted aminopyridine to form a key secondary amine intermediate. Reductive amination is a powerful method for C-N bond formation, proceeding through an in-situ formed imine that is subsequently reduced.[5]

Rationale for Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations. It is less basic and more tolerant of acidic conditions that favor imine formation compared to other borohydrides like NaBH₄.[6]

-

Solvent: Dichloroethane (DCE) is a common aprotic solvent for reductive aminations as it is compatible with the reducing agent and effectively solubilizes the reactants.

-

Acid Catalyst: A catalytic amount of acetic acid can be added to accelerate the formation of the iminium ion intermediate, which is more readily reduced.

Materials:

-

This compound (1.0 eq)

-

Substituted 2-aminopyridine (e.g., 5-(morpholinomethyl)pyridin-2-amine) (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

-

1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DCE in a round-bottom flask, add the substituted 2-aminopyridine (1.0-1.2 eq).

-

If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Effervescence may be observed.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude secondary amine product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation: Characterization of the Secondary Amine Intermediate

The successful synthesis of the secondary amine intermediate can be confirmed by various analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Disappearance of the aldehyde proton signal (~9.8-10.0 ppm) from this compound. Appearance of a new methylene proton signal corresponding to the newly formed CH₂-N bond. Characteristic signals for both aromatic rings and the ethoxy and morpholine groups. |

| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of a new aliphatic carbon signal for the CH₂-N group. |

| Mass Spectrometry | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product. |

| IR Spectroscopy | Disappearance of the C=O stretching vibration of the aldehyde (~1700 cm⁻¹). Appearance of N-H stretching vibration for the secondary amine (~3300-3500 cm⁻¹). |

Further Transformations and the Path to Kinase Inhibitors

The secondary amine intermediate synthesized in Protocol 1 is a versatile precursor for the construction of more complex heterocyclic systems, such as the benzimidazole core found in many kinase inhibitors. This is typically achieved through cyclization reactions with appropriate reagents. For example, the secondary amine can be acylated with a substituted benzoic acid, followed by an intramolecular cyclization to form the benzimidazole ring.

Caption: Key transformations to a kinase inhibitor scaffold.

The strategic placement of the ethoxy and fluoro groups in the initial building block, this compound, is carried through the synthetic sequence and ultimately contributes to the pharmacological profile of the final kinase inhibitor.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its application in the synthesis of PI3Kβ inhibitor intermediates demonstrates its utility in constructing pharmacologically relevant scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors. The continued exploration of reactions involving this compound is likely to unveil new applications in the development of novel therapeutics and other functional materials.

References

-

Wikipedia. Reductive amination. [Link]

- Google Patents.

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

Rivero, R. A., & Tedesco, R. (2013). Inhibitors of PI3Kβ as Potential Treatment for Cancer. ACS Medicinal Chemistry Letters, 4(9), 849–850. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Rieke Metals. This compound | #NV04367. [Link]

-

Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]

- Google Patents.

-

PubChem. Gsk-2636771. [Link]

-

Zhang, L., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

-

Gundla, R., et al. (2022). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1245. [Link]

-

PubChem. 3-Bromo-5-fluorobenzaldehyde. [Link]

-

PubChem. 3-(5-Ethoxy-3-pyridinyl)-4-fluorobenzaldehyde. [Link]

-

Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

- Google Patents. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

-

Mateo, J., et al. (2017). A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 23(19), 5981-5992. [Link]

-

El-Sayed, N. N. E. (2020). Syringaldehyde as a scaffold for the synthesis of some biologically potent heterocycles. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 169-178. [Link]

-

Gavalis, A. (2023). Synthesis of Heterocycles. Schuylkill Poster Conference. [Link]

-

Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027. [Link]

Sources